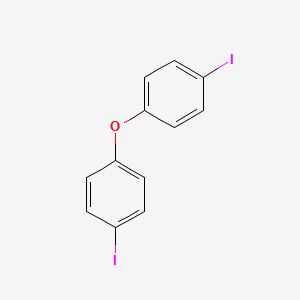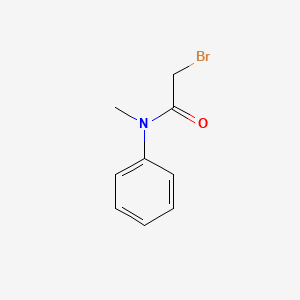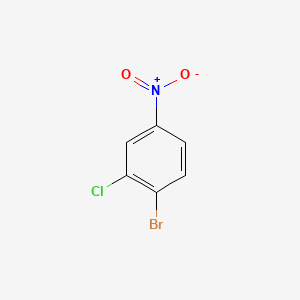![molecular formula C16H17NO3 B1328988 Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate CAS No. 946716-02-5](/img/structure/B1328988.png)
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It is used for proteomics research . The structure of the compound can be represented as CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” is represented by the SMILES notationCC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC . This notation provides a way to represent the structure of the compound in a linear format. Physical And Chemical Properties Analysis
“Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” has a molecular weight of 271.31 g/mol . The compound’s molecular formula is C16H17NO3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate derivatives demonstrate significant antibacterial properties. For instance, methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy} acetates and related compounds have been evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Beta-3 Adrenergic Agonism and Thermogenesis
Certain derivatives of methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate, such as methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, have been identified as selective beta-3 adrenergic agonists. These compounds stimulate receptors in brown adipose tissue, influencing metabolic rate and potentially impacting obesity treatment (Howe et al., 1992).
Cytotoxicity in Cancer Treatment
Amino acetate functionalized Schiff base organotin(IV) complexes containing methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate derivatives exhibit notable cytotoxicity against various human tumor cell lines. This suggests potential applications in cancer treatment (Basu Baul et al., 2009).
Electrochemical Applications
The compound has relevance in electrochemical applications. For example, poly ortho aminophenol films incorporating derivatives of methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate exhibit enhanced pseudocapacitance performance, making them promising for supercapacitor applications (Kowsari et al., 2019).
Herbicidal Activity
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate derivatives also display herbicidal activity. For instance, certain isomers of this compound were synthesized and showed effective herbicidal effects on broadleaf weeds in soybeans (Hayashi et al., 1990).
Analgesic and Anti-Inflammatory Activities
Derivatives of methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives exhibited potent effects in rodent studies, indicating their potential in pain management and inflammation treatment (Dewangan et al., 2015).
Safety and Hazards
“Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(14(17)9-11)20-13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYXVIUDODGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

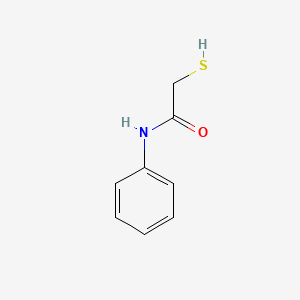

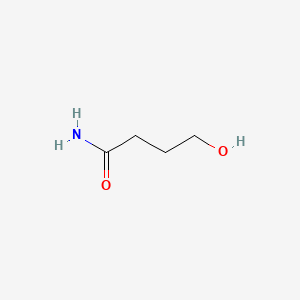
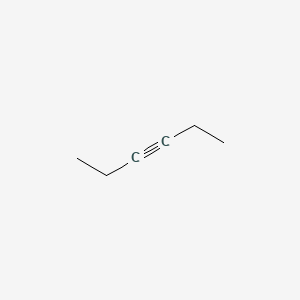
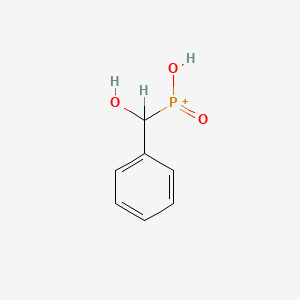
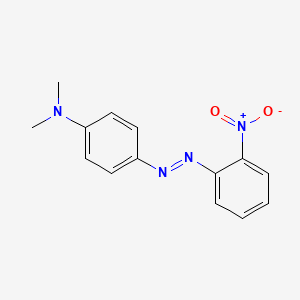
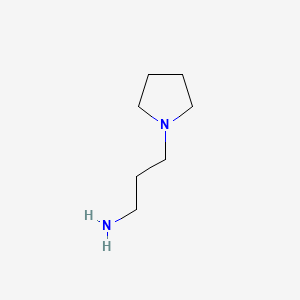

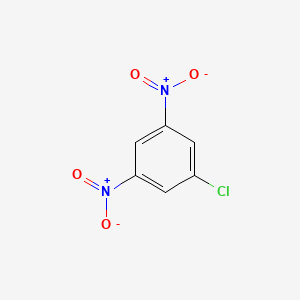
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)
